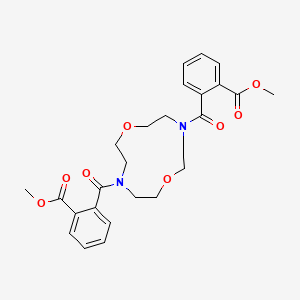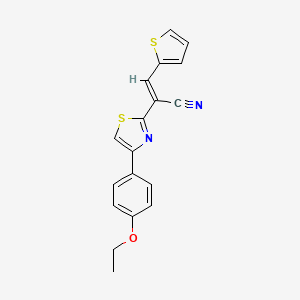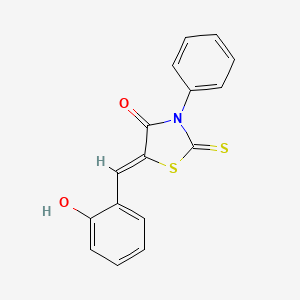![molecular formula C21H16N6O3 B11705752 (4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705752.png)
(4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a pyrazolone core with various substituents, including an amino group, a nitro-substituted biphenyl group, and a hydrazinylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the biphenyl group: This step may involve Suzuki coupling reactions to attach the biphenyl moiety.
Nitro group introduction: Nitration reactions can be used to introduce the nitro group onto the biphenyl ring.
Final assembly: The final compound is assembled through condensation reactions involving the hydrazinylidene moiety.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
(4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino-substituted derivative.
科学的研究の応用
Chemistry
In chemistry, (4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, making it a candidate for drug development. Its structural features suggest potential as an enzyme inhibitor or receptor modulator.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The nitro and amino groups could participate in hydrogen bonding or electrostatic interactions with biological targets.
類似化合物との比較
Similar Compounds
(4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: is similar to other pyrazolone derivatives, such as:
Uniqueness
The uniqueness of (4Z)-3-AMINO-4-(2-{3-NITRO-[1,1’-BIPHENYL]-4-YL}HYDRAZIN-1-YLIDENE)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties.
特性
分子式 |
C21H16N6O3 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
5-amino-4-[(2-nitro-4-phenylphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H16N6O3/c22-20-19(21(28)26(25-20)16-9-5-2-6-10-16)24-23-17-12-11-15(13-18(17)27(29)30)14-7-3-1-4-8-14/h1-13,25H,22H2 |
InChIキー |
KDVFRFPBDSZCDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B11705686.png)
![Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide](/img/structure/B11705692.png)
![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate](/img/structure/B11705697.png)
![3,4-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11705699.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705700.png)

![ethyl 3-(1H-indol-3-yl)-2-[(4-nitrophenyl)formamido]propanoate](/img/structure/B11705708.png)


![Decyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11705758.png)
![6-(4-Bromophenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B11705772.png)
![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B11705775.png)
